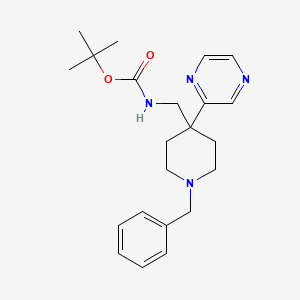
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a benzyl group, a pyrazine ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Benzyl Group: The benzyl group is attached to the piperidine ring through a reductive amination reaction.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate can be compared with similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of the pyrazine ring and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30N4O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27) |
InChI Key |
RMLUDTAADYSYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


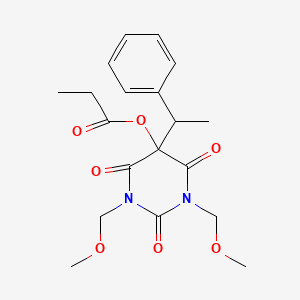
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
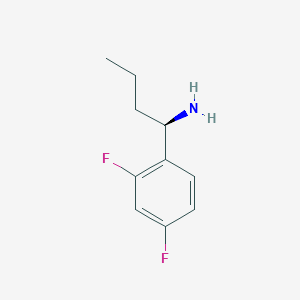
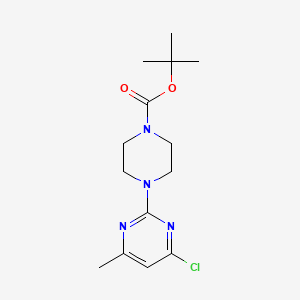
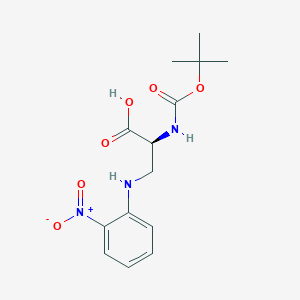
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
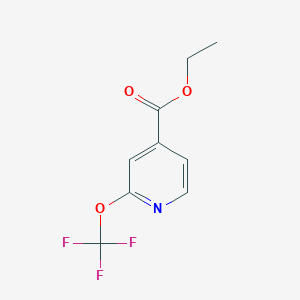
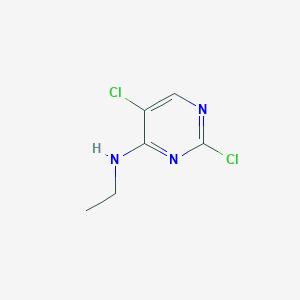
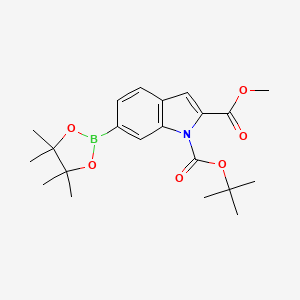
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)
![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
